For-phe-gly-OH

Description

BenchChem offers high-quality For-phe-gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about For-phe-gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-8-14-10(12(18)13-7-11(16)17)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBHINYLDNESQY-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Formyl-L-phenylalanyl-glycine (For-phe-gly-OH)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-L-phenylalanyl-glycine, abbreviated as For-phe-gly-OH, is a dipeptide that belongs to the class of N-formyl peptides. These molecules are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the innate immune system. Specifically, they act as agonists for formyl peptide receptors (FPRs), a class of G protein-coupled receptors expressed on the surface of phagocytic leukocytes. This guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of For-phe-gly-OH. Furthermore, it details a robust synthesis protocol, explores its biological role as an FPR agonist, and discusses its applications in immunology research and as a potential tool in drug development for inflammatory diseases and oncology.

Chemical Structure and Formula

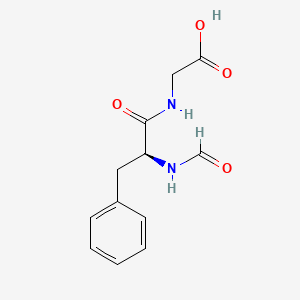

N-Formyl-L-phenylalanyl-glycine is a dipeptide composed of an N-terminally formylated L-phenylalanine residue linked to a glycine residue via a peptide bond. The presence of the N-formyl group is critical for its biological activity.

The molecular formula for N-Formyl-L-phenylalanyl-glycine is C₁₂H₁₄N₂O₄.

Caption: Chemical structure of N-Formyl-L-phenylalanyl-glycine.

Physicochemical Properties

While experimental data for N-Formyl-L-phenylalanyl-glycine is not extensively documented in publicly available databases, its physicochemical properties can be calculated or estimated based on its constituent amino acids and related compounds.

| Property | Value | Source |

| Molecular Weight | 250.25 g/mol | Calculated |

| Molecular Formula | C₁₂H₁₄N₂O₄ | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds[1] |

| Solubility | Soluble in water and polar organic solvents | Inferred from related compounds |

| Melting Point | Not available | - |

Synthesis of N-Formyl-L-phenylalanyl-glycine

The synthesis of For-phe-gly-OH can be achieved through solid-phase peptide synthesis (SPPS) followed by N-terminal formylation. This method allows for high purity and yield.

Rationale for the Synthetic Approach

Solid-phase peptide synthesis is the method of choice for the routine synthesis of peptides. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed due to its base-lability, which allows for orthogonal deprotection schemes with acid-labile side-chain protecting groups. The final N-terminal formylation is performed on the resin-bound peptide before cleavage and deprotection of the side chains.

Experimental Protocol: Solid-Phase Synthesis and Formylation

This protocol outlines the manual synthesis of For-phe-gly-OH on a rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Formic acid

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

Step-by-Step Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Glycine):

-

Pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and pyridine in DMF to block any unreacted amino groups.

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled glycine.

-

Second Amino Acid Coupling (Phenylalanine):

-

Pre-activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to expose the N-terminal amine of phenylalanine.

-

N-terminal Formylation:

-

Prepare a formylating solution of acetic anhydride (10 eq.) and formic acid (10 eq.) in DMF.

-

Add the formylating solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.[2]

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Caption: Solid-phase synthesis workflow for For-phe-gly-OH.

Biological Activity and Applications

The primary biological significance of For-phe-gly-OH lies in its ability to act as an agonist for formyl peptide receptors (FPRs).

Mechanism of Action: FPR Agonism

N-formyl peptides, such as For-phe-gly-OH, are recognized by FPRs, which are predominantly expressed on neutrophils and monocytes.[3] This recognition initiates a signaling cascade that leads to a variety of cellular responses critical to the innate immune response. The prototypical N-formyl peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP), which is a potent chemoattractant for leukocytes.[4] The binding of N-formyl peptides to FPRs, particularly FPR1, triggers G-protein coupling, leading to downstream signaling events such as calcium mobilization, activation of MAP kinases, and production of reactive oxygen species.[5] These events culminate in directed cell migration (chemotaxis), phagocytosis, and degranulation, all of which are essential for clearing pathogens and cellular debris.[6]

Caption: Simplified FPR1 signaling pathway upon agonist binding.

Applications in Research and Drug Development

Given its role as an FPR agonist, For-phe-gly-OH is a valuable tool for researchers studying the innate immune system and inflammation.

-

Chemotaxis Assays: For-phe-gly-OH can be used as a chemoattractant in in vitro assays, such as the Boyden chamber assay, to study the migration of neutrophils and monocytes. This allows for the investigation of the molecular mechanisms of chemotaxis and the screening of potential anti-inflammatory compounds that inhibit this process.

-

Receptor Binding Studies: Radiolabeled or fluorescently tagged versions of For-phe-gly-OH could be used in receptor binding assays to characterize the binding kinetics and pharmacology of FPRs. These studies are crucial for the development of novel FPR agonists or antagonists.

-

Inflammatory Disease Models: N-formyl peptides are implicated in the pathogenesis of various inflammatory diseases. For-phe-gly-OH can be used in animal models of diseases like inflammatory bowel disease or rheumatoid arthritis to study the role of FPR activation in disease progression and to test the efficacy of therapeutic interventions.[7]

-

Drug Discovery: The development of selective FPR modulators is an active area of research. For-phe-gly-OH can serve as a reference compound in the screening and development of small molecule drugs that target FPRs for the treatment of inflammatory disorders, autoimmune diseases, and certain cancers.

Analytical Characterization

The identity and purity of synthesized For-phe-gly-OH should be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the dipeptide. The expected [M+H]⁺ ion would be at m/z 251.11.

Conclusion

N-Formyl-L-phenylalanyl-glycine is a structurally defined dipeptide with significant biological activity as an agonist of formyl peptide receptors. Its ability to stimulate leukocyte chemotaxis and other effector functions of the innate immune system makes it a valuable tool for research in immunology and inflammation. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its biological roles and its potential as a pharmacological probe in the development of new therapeutics targeting FPR-mediated pathways. As our understanding of the complexities of the immune system grows, the utility of specific molecular tools like For-phe-gly-OH will continue to be indispensable for advancing the fields of drug discovery and biomedical research.

References

-

PrepChem. (n.d.). Synthesis of N-formyl-L-phenylalanyl-glycine ethyl ester. Retrieved from [Link]

- Spadaccini, R., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736.

- Spisani, S., et al. (1980). Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine. Research in Experimental Medicine, 177(1), 19-22.

-

Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]

-

PubChem. (n.d.). N-Formyl-D-phenylalanine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-formyl-L-phenylalanine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-formyl-α-L-aspartyl-L-phenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). Phe-Gly. Retrieved from [Link]

-

PubChem. (n.d.). Glycine, N-L-phenylalanyl-. Retrieved from [Link]

- Onyia, K. A. (1987). In Vivo Chemotaxis of Rat Leucocytes to N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP). Comparative Immunology, Microbiology and Infectious Diseases, 10(1), 33-39.

-

PubChem. (n.d.). Phenylalanyl-phenylalanyl-glycine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-Formyl-Phenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). N-Formyl-L-phenylalanine. Retrieved from [Link]

-

ChemBK. (2024). N-FORMYL-PHENYLALANINE. Retrieved from [Link]

- He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455.

- Chen, K., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns.

- Ueyama, T., et al. (2005). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. The Journal of Immunology, 174(9), 5794-5803.

-

Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]

- Aksamit, R. R. (1986). A human-mouse hybrid cell line that stably expresses chemotaxis to N-formylmethionyl-leucyl-phenylalanine.

-

PubChem. (n.d.). AID 722 - Formylpeptide Receptor (FPR) Ligand Structure Activity Relationship (SAR) Analysis : Primary HTS Assay. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

-

Monarch Initiative. (n.d.). CE N-formyl-L-methionyl-L-leucyl-L-phenylalanine CHEBI:53490. Retrieved from [Link]

-

PubChem. (n.d.). Glycyl-L-phenylalanine. Retrieved from [Link]

- Cattaneo, F., et al. (2018). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 9, 2796.

- von Ritter, C., et al. (1988).

- Selvarani, K., et al. (2018). A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. International Journal of ChemTech Research, 9(1), 113-120.

- Selvarani, K., et al. (2016). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. International Journal of ChemTech Research, 9(1), 113-120.

-

Human Metabolome Database. (n.d.). Showing metabocard for N-Formylglycine (HMDB0255145). Retrieved from [Link]

- Tycko, R., et al. (2009). High-resolution solid-state NMR structure of alanyl-prolyl-glycine. Journal of the American Chemical Society, 131(48), 17698-17709.

Sources

- 1. CAS 721-90-4: Phenylalanylglycine | CymitQuimica [cymitquimica.com]

- 2. N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo chemotaxis of rat leucocytes to N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The chemotactic peptide N-formyl methionyl-leucyl-phenylalanine increases mucosal permeability in the distal ileum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR [m.chemicalbook.com]

A-Z Guide to the Synthesis of N-Formyl-L-phenylalanylglycine: A Technical Whitepaper

Abstract

This technical guide provides a comprehensive, in-depth overview of the chemical synthesis of the dipeptide N-Formyl-L-phenylalanylglycine. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, strategic considerations for protecting groups, and coupling reactions. We present a robust, solution-phase methodology, detailing the N-formylation of L-phenylalanine, the esterification of glycine, the critical peptide bond formation using a carbodiimide-mediated approach, and the final saponification to yield the target product. Each stage is accompanied by a detailed, reproducible protocol, troubleshooting insights, and methods for purification and characterization. The guide is grounded in authoritative references and includes visual aids, such as workflow and mechanism diagrams, to enhance understanding and practical application in a laboratory setting.

Introduction: Significance and Synthetic Strategy

N-formylated peptides are of significant interest in biological and pharmaceutical research. The N-formyl group is a key structural motif found in proteins of prokaryotic origin and mitochondria. Consequently, peptides such as N-formylmethionyl-leucyl-phenylalanine (fMLP) are potent chemoattractants for phagocytic leukocytes, playing a crucial role in the innate immune response.[1] The synthesis of simpler N-formylated dipeptides like N-Formyl-L-phenylalanylglycine serves as a fundamental model for developing more complex peptide structures and as a valuable intermediate in various synthetic pathways.[2]

The synthesis of a dipeptide requires a strategic approach to control the formation of the amide (peptide) bond between the constituent amino acids, L-phenylalanine and glycine. A direct reaction is not feasible as amino acids are zwitterionic and would lead to a mixture of unwanted products. Therefore, a protection-coupling-deprotection strategy is employed.

Our synthetic strategy involves four key stages:

-

N-Terminal Protection: The amino group of L-phenylalanine is protected with a formyl group to prevent it from reacting during the coupling step.

-

C-Terminal Protection: The carboxyl group of glycine is protected as an ethyl ester to prevent it from reacting and to improve its solubility in organic solvents.

-

Peptide Bond Formation: The protected amino acids, N-Formyl-L-phenylalanine and glycine ethyl ester, are coupled using a carbodiimide reagent to form the peptide bond.

-

C-Terminal Deprotection: The ethyl ester protecting group is removed from the dipeptide to yield the final product, N-Formyl-L-phenylalanylglycine.

This logical sequence ensures regioselective bond formation and maximizes the yield of the desired dipeptide.

Retrosynthetic Analysis & Workflow

A retrosynthetic analysis of the target molecule reveals a clear and logical path for its synthesis. The primary disconnection is at the peptide bond, yielding two synthons: an N-protected phenylalanine and a C-protected glycine.

Caption: Retrosynthetic analysis and forward synthesis workflow.

Mechanistic Principles and Reagent Selection

N-Formylation of L-Phenylalanine

The formyl group is an effective and simple protecting group for the N-terminus. A straightforward method for its installation is the direct reaction of the amino acid with formamide at an elevated temperature.[3][4] This method is advantageous due to the ready availability and low cost of the reagent.

C-Terminal Protection: Glycine Ethyl Ester Hydrochloride

The carboxyl group of glycine must be protected to prevent its participation in the coupling reaction. Esterification is the most common strategy. The Fischer esterification, reacting glycine with ethanol in the presence of a strong acid catalyst like hydrogen chloride, is a classic and efficient method to produce glycine ethyl ester hydrochloride.[5] The hydrochloride salt form improves the stability and handling of the amino acid ester.

Peptide Coupling: The Carbodiimide Method

The formation of the peptide bond is the most critical step. We utilize dicyclohexylcarbodiimide (DCC) as the coupling agent. Carbodiimides are powerful dehydrating agents that activate the carboxylic acid of the N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the C-protected amino acid.[6][7]

The mechanism involves the reaction of the carboxyl group of N-Formyl-L-phenylalanine with DCC to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with the amino group of glycine ethyl ester to form the peptide bond. However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which reduces the yield. To suppress this side reaction and minimize the risk of racemization at the chiral center of phenylalanine, an additive such as 1-hydroxybenzotriazole (HOBt) is used.[8] HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is less reactive but more selective, ensuring a cleaner reaction and higher yield of the desired dipeptide.[8]

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

C-Terminal Deprotection: Saponification

The final step is the removal of the ethyl ester protecting group to reveal the free carboxylic acid. This is achieved through saponification, which is the base-catalyzed hydrolysis of the ester.[9][10] Using a base like sodium hydroxide (NaOH) in an aqueous-alcoholic solvent mixture ensures complete hydrolysis. The reaction is irreversible because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide, forming a stable carboxylate salt.[9] An acidic workup is then required to protonate the carboxylate and isolate the final product.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of N-Formyl-L-phenylalanine

-

Reagents & Setup:

-

L-Phenylalanine (10.0 g, 60.5 mmol)

-

Formamide (25 mL, 628 mmol)

-

Round-bottom flask (100 mL) equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

-

-

Procedure:

-

Combine L-phenylalanine and formamide in the round-bottom flask.

-

Heat the slurry at 90-100 °C with stirring for approximately 45-60 minutes, or until the solution becomes homogeneous.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

-

Acidify the solution to pH 2-3 with concentrated HCl.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield N-Formyl-L-phenylalanine.

-

Protocol 2: Synthesis of Glycine Ethyl Ester Hydrochloride

-

Reagents & Setup:

-

Glycine (15.0 g, 199.8 mmol)

-

Absolute Ethanol (250 mL)

-

Thionyl chloride (SOCl₂) (16.2 mL, 220 mmol)

-

Round-bottom flask (500 mL) with a magnetic stirrer and reflux condenser, fitted with a drying tube.

-

-

Procedure:

-

Suspend glycine in absolute ethanol in the round-bottom flask and cool the mixture in an ice bath (0 °C).

-

Add thionyl chloride dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with cold diethyl ether and dry under vacuum to yield glycine ethyl ester hydrochloride.

-

Protocol 3: Coupling to form N-Formyl-L-phenylalanylglycine Ethyl Ester

-

Reagents & Setup:

-

N-Formyl-L-phenylalanine (5.8 g, 30.0 mmol)

-

Glycine ethyl ester hydrochloride (4.6 g, 33.0 mmol)

-

1-Hydroxybenzotriazole (HOBt) (4.5 g, 33.0 mmol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (6.8 g, 33.0 mmol)

-

Triethylamine (TEA) (4.6 mL, 33.0 mmol)

-

Dichloromethane (DCM), anhydrous (200 mL)

-

Round-bottom flask (500 mL) with a magnetic stirrer under a nitrogen atmosphere.

-

-

Procedure:

-

Dissolve N-Formyl-L-phenylalanine and HOBt in 100 mL of anhydrous DCM in the flask and cool to 0 °C in an ice bath.

-

In a separate flask, suspend glycine ethyl ester hydrochloride in 50 mL of DCM and add triethylamine. Stir for 15 minutes and filter to remove the triethylammonium chloride precipitate. Add the filtrate to the main reaction flask.

-

Add a solution of DCC in 50 mL of DCM dropwise to the cooled, stirred reaction mixture over 20 minutes.

-

Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude dipeptide ester. The product can be purified further by recrystallization from ethyl acetate/hexanes.

-

Protocol 4: Saponification to N-Formyl-L-phenylalanylglycine

-

Reagents & Setup:

-

N-Formyl-L-phenylalanylglycine ethyl ester (from Protocol 3, ~30.0 mmol)

-

Methanol (100 mL)

-

1 M Sodium Hydroxide (NaOH) solution (45 mL, 45.0 mmol)

-

1 M Hydrochloric acid (HCl)

-

Beaker (500 mL) with a magnetic stirrer.

-

-

Procedure:

-

Dissolve the crude dipeptide ester in methanol in the beaker.

-

Add the 1 M NaOH solution and stir the mixture at room temperature for 2-4 hours.[11]

-

Monitor the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

A white precipitate of the final product will form.

-

Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

-

Purification and Characterization

Purification

The primary method for purification at the final stage is recrystallization. A suitable solvent system, such as water or an ethanol/water mixture, can be used to obtain a highly pure product. For intermediates, column chromatography on silica gel may be employed if recrystallization is ineffective.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Technique | Compound | Expected Observations |

| ¹H NMR | N-Formyl-L-phenylalanylglycine | Signals corresponding to the formyl proton (~8.2 ppm), aromatic protons of phenylalanine (~7.3 ppm), α-protons, β-protons of phenylalanine, and α-protons of glycine. The integration of these signals should match the number of protons.[12][13] |

| ¹³C NMR | N-Formyl-L-phenylalanylglycine | Resonances for the carbonyl carbons of the formyl group, peptide bond, and carboxylic acid, as well as aromatic and aliphatic carbons. |

| Mass Spectrometry (MS) | N-Formyl-L-phenylalanylglycine | A molecular ion peak corresponding to the calculated mass of the compound (C₁₂H₁₄N₂O₄, MW: 250.25 g/mol ). |

| Melting Point | N-Formyl-L-phenylalanylglycine | A sharp, defined melting point indicates high purity. |

Troubleshooting and Key Considerations

-

Low Coupling Yield: This is often due to the deactivation of the DCC or the formation of the N-acylurea byproduct. Ensure all reagents and solvents are anhydrous. The use of HOBt is critical to minimize byproduct formation.[8]

-

Racemization: While DCC/HOBt significantly reduces racemization, it can still occur.[8] Performing the coupling reaction at 0 °C is crucial to preserve the stereochemical integrity of the L-phenylalanine residue.

-

Incomplete Saponification: If the reaction stalls, gentle warming or adding more NaOH solution may be necessary. However, prolonged exposure to strong base at high temperatures can risk peptide bond cleavage.

-

DCU Removal: The dicyclohexylurea (DCU) byproduct from the DCC coupling is notoriously difficult to remove completely from nonpolar products. Thorough filtration is key. If the final product is soluble in water, DCU can be easily removed as it is insoluble.

Conclusion

This guide has detailed a reliable and well-established solution-phase method for the synthesis of N-Formyl-L-phenylalanylglycine. By carefully selecting protecting groups and utilizing an optimized carbodiimide-based coupling strategy, the target dipeptide can be produced in good yield and high purity. The principles and protocols outlined herein provide a solid foundation for researchers engaged in peptide synthesis, offering both practical steps and an understanding of the critical chemical transformations involved. The successful application of these methods relies on careful execution, anhydrous conditions during coupling, and rigorous analytical characterization of the final product.

References

- Title: Carbodiimide-Mediated Amide Formation in a Two-Phase System.

-

Title: Synthesis of N-formyl-L-phenylalanyl-glycine ethyl ester Source: PrepChem.com URL: [Link]

-

Title: Carbodiimide-mediated synthesis of b-dipeptide in flow Source: ResearchGate URL: [Link]

-

Title: Synthesis of N-formyl-α-L-aspartyl-L-phenylalanine Source: PrepChem.com URL: [Link]

-

Title: Peptide synthesis with carbodiimide Source: PubMed URL: [Link]

-

Title: N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids Source: ChemRxiv URL: [Link]

-

Title: The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters Source: Canadian Science Publishing URL: [Link]

-

Title: Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers Source: Interchim URL: [Link]

-

Title: Tandem decarboxylation – N‐formylation of phenylalanine (1 a, ) versus... Source: ResearchGate URL: [Link]

-

Title: Synthesis of N-Formyl-Phenylalanine Source: PrepChem.com URL: [Link]

-

Title: Carbodiimides and Additives Source: Aapptec Peptides URL: [Link]

-

Title: Temperature Dependence of NH Chemical Shifts in Tyrosine N-Formyl Peptides By H-1 NMR Spectroscopy Source: Research India Publications URL: [Link]

-

Title: Saponification-Typical procedures Source: OperaChem URL: [Link]

-

Title: Synthesis of N-formyl-L-phenylalanine Source: PrepChem.com URL: [Link]

-

Title: m-Formyl Phenylalanine Synthesis Source: The Royal Society of Chemistry URL: [Link]

-

Title: Solid Phase Formylation of N-Terminus Peptides Source: PMC - NIH URL: [Link]

- Title: Process for removing an n-formyl group Source: Google Patents URL

-

Title: De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy Source: PNAS URL: [Link]

-

Title: New Route to N-Formylation of Primary Amines with Amino Acids as a Source of CO Using Polyaniline Catalyst Source: ResearchGate URL: [Link]

-

Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Saponification Source: Chemistry LibreTexts URL: [Link]

-

Title: A practical synthesis of the 13C/15N-labelled tripeptide N-Formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy Source: ResearchGate URL: [Link]

-

Title: Environmentally Benign Process for the Synthesis of N-Formyl Amino Acid Esters. Source: ResearchGate URL: [Link]

-

Title: glycine ethyl ester hydrochloride Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Determination of peptide and protein structures using NMR Spectroscopy Source: UQ eSpace URL: [Link]

-

Title: NMR in structural determination of proteins and peptides Source: NMIMS Pharmacy URL: [Link]

Sources

- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. interchim.fr [interchim.fr]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Saponification-Typical procedures - operachem [operachem.com]

- 12. ripublication.com [ripublication.com]

- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]

For-phe-gly-OH mechanism of action in biological systems

An In-Depth Technical Guide on the Putative Mechanism of Action of N-Formyl-L-phenylalanyl-glycine (For-phe-gly-OH) in Biological Systems

Authored by: A Senior Application Scientist

Abstract

N-formyl-L-phenylalanyl-glycine (For-phe-gly-OH) is a modified dipeptide whose biological activities and mechanism of action are not extensively characterized in publicly accessible literature. However, its core structural feature—an N-terminal formyl group—places it within the well-established class of N-formylated peptides. These peptides are potent signaling molecules, primarily recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the innate immune system. This guide synthesizes information from the broader class of N-formylated peptides to propose a putative mechanism of action for For-phe-gly-OH. We will delineate the most probable molecular targets, the downstream signaling cascades, and a comprehensive experimental framework to rigorously validate these hypotheses. This document is intended for researchers, immunologists, and drug development professionals seeking to investigate the biological role of novel formylated peptides.

Introduction: Structural Clues to a Potent Signaling Role

The chemical structure of For-phe-gly-OH, comprising a formyl group attached to the N-terminus of a phenylalanyl-glycine dipeptide, is the critical starting point for mechanistic inquiry. N-formylated peptides are byproducts of protein synthesis in bacteria and are also released from damaged mitochondria in mammalian cells. The mammalian innate immune system has evolved a highly specific and sensitive surveillance system to detect these molecules as "non-self" or "danger" signals. This detection is mediated by a specialized class of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).

Given the absence of specific data on For-phe-gly-OH, we posit the following primary hypothesis:

Primary Hypothesis: For-phe-gly-OH acts as an agonist for one or more members of the Formyl Peptide Receptor (FPR) family, thereby initiating canonical downstream signaling pathways that culminate in pro-inflammatory and chemotactic cellular responses.

This guide will now deconstruct this hypothesis, detailing the components of the FPR system and outlining a robust strategy for experimental validation.

The Formyl Peptide Receptor (FPR) Family: Gatekeepers of Innate Immunity

The FPR family in humans consists of three members: FPR1, FPR2 (also known as ALX, Lipoxin A4 Receptor), and FPR3. These receptors are predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, as well as on other cell types including dendritic cells, microglia, and hepatocytes. They play a pivotal role in host defense by detecting bacterial invasion and initiating an inflammatory response to clear pathogens.

-

FPR1: This is the high-affinity receptor for the archetypal bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP). It is a potent activator of neutrophil chemotaxis and effector functions.

-

FPR2/ALX: This receptor is a fascinating example of dual-functionality. It can be activated by pro-inflammatory ligands, including certain formylated peptides and Serum Amyloid A, but it is also the receptor for pro-resolving mediators like Lipoxin A4 and Resolvin D1. This makes FPR2/ALX a key regulator in the switch from a pro-inflammatory to a pro-resolving state.

-

FPR3: The function and endogenous ligands of FPR3 are the least understood of the family, and its role in inflammation is still an active area of investigation.

The affinity and selectivity of a given formylated peptide for these receptor subtypes are determined by the specific amino acid sequence C-terminal to the formyl-methionine. Therefore, it is plausible that the unique phe-gly sequence of For-phe-gly-OH confers a distinct binding profile across the FPR family.

The Hypothesized Signaling Cascade: From Receptor Binding to Cellular Action

Upon agonist binding, FPRs undergo a conformational change, leading to the activation of a heterotrimeric G protein, typically of the Gi/o family. This event triggers the dissociation of the G protein into its Gα and Gβγ subunits, which then modulate the activity of multiple downstream effector enzymes. This cascade is central to the cellular responses elicited by formylated peptides.

Key Downstream Signaling Modules

The activation of the Gi/o protein initiates several parallel signaling branches:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit directly activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This transient surge in intracellular calcium is a critical signal for many cellular processes.

-

DAG and Ca²⁺ together activate Protein Kinase C (PKC), which phosphorylates a wide array of substrate proteins involved in cellular activation.

-

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ. PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as Akt (Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This leads to the activation of the Akt signaling pathway, which is crucial for cell survival, proliferation, and motility.

-

MAPK Pathways: FPR activation also leads to the stimulation of mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK. These pathways regulate gene expression and are critical for the production of inflammatory cytokines.

Major Cellular Responses

This signaling network culminates in hallmark cellular functions of innate immune cells:

-

Chemotaxis: The PI3K pathway, in particular, is essential for establishing cell polarity and directing migration towards the source of the formylated peptide.

-

Degranulation: The release of antimicrobial proteins and proteases from intracellular granules.

-

Phagocytosis: The engulfment of pathogens.

-

Oxidative Burst: The rapid production of reactive oxygen species (ROS) by the NADPH oxidase complex, a crucial bactericidal mechanism.

The following diagram illustrates the hypothesized signaling pathway for For-phe-gly-OH.

Caption: Hypothesized signaling cascade initiated by For-phe-gly-OH binding to a Formyl Peptide Receptor (FPR).

An Experimental Workflow for Mechanistic Validation

To rigorously test our primary hypothesis, a multi-step experimental approach is required. This workflow is designed to first establish a direct interaction between For-phe-gly-OH and its putative receptor, and then to characterize the functional downstream consequences of this interaction.

Caption: A logical workflow for validating the mechanism of action of For-phe-gly-OH.

Phase 1: Receptor Binding Assays

Causality: Before assessing function, it is imperative to demonstrate a direct physical interaction between the ligand and its putative receptor. A competitive binding assay is the gold standard for this purpose.

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture: Culture HEK293 cells stably transfected with human FPR1, FPR2, or FPR3.

-

Membrane Preparation: Harvest cells, homogenize them in a hypotonic buffer, and isolate the cell membrane fraction via ultracentrifugation. Resuspend membranes in binding buffer.

-

Assay Setup: In a 96-well plate, combine:

-

A fixed concentration of a known high-affinity radiolabeled FPR ligand (e.g., ³H-fMLP for FPR1).

-

Increasing concentrations of unlabeled "cold" For-phe-gly-OH (the competitor).

-

A fixed amount of cell membrane preparation.

-

-

Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes, with bound radioligand, will be trapped on the filter. Unbound radioligand will pass through.

-

Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of For-phe-gly-OH. Fit the data to a one-site competition model to determine the inhibition constant (Ki), which reflects the binding affinity of For-phe-gly-OH for the receptor.

Expected Data & Interpretation:

| Parameter | Description | Interpretation |

| IC₅₀ | The concentration of For-phe-gly-OH that displaces 50% of the radioligand. | A lower IC₅₀ indicates higher binding affinity. |

| Ki | The inhibition constant, calculated from the IC₅₀. | Provides a standardized measure of binding affinity. |

A low nanomolar to micromolar Ki value would provide strong evidence of direct binding.

Phase 2: In Vitro Functional Assays

Causality: Demonstrating binding is not sufficient; we must show that this binding event triggers a downstream signal and a relevant cellular response.

Protocol: Calcium Mobilization Assay

-

Cell Loading: Load FPR-expressing cells (e.g., primary human neutrophils or transfected HL-60 cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

Baseline Measurement: Place the cells in a fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer and measure the baseline fluorescence for 1-2 minutes.

-

Ligand Addition: Inject a solution of For-phe-gly-OH at various concentrations into the wells.

-

Signal Detection: Immediately measure the change in fluorescence intensity over time (typically 3-5 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

Protocol: Chemotaxis Assay (Boyden Chamber)

-

Chamber Setup: Place a microporous membrane (e.g., 3-5 µm pore size for neutrophils) between the upper and lower wells of a Boyden chamber.

-

Ligand Addition: Add different concentrations of For-phe-gly-OH to the lower chamber. The buffer alone serves as a negative control, and a known chemoattractant (e.g., fMLP) serves as a positive control.

-

Cell Addition: Add a suspension of isolated primary neutrophils or monocytes to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes.

-

Quantification: Count the number of cells that have migrated through the membrane into the lower chamber. This can be done by microscopy after staining or by using fluorescently labeled cells and a plate reader.

-

Data Analysis: Plot the number of migrated cells versus the concentration of For-phe-gly-OH.

Expected Quantitative Data Summary:

| Assay | Parameter | Expected Result for a Potent Agonist |

| Calcium Mobilization | EC₅₀ | Low nanomolar to micromolar range |

| Chemotaxis | EC₅₀ | Low nanomolar to micromolar range |

| ROS Production | EC₅₀ | Low nanomolar to micromolar range |

Conclusion and Forward Outlook

The structural characteristics of For-phe-gly-OH strongly suggest that its mechanism of action is mediated through the Formyl Peptide Receptor family. This guide provides a comprehensive, hypothesis-driven framework for investigating this putative mechanism. By systematically progressing from binding assays to functional cellular readouts, researchers can definitively establish the receptor target(s), characterize the downstream signaling pathways, and elucidate the ultimate physiological role of this novel peptide. The successful validation of this mechanism would position For-phe-gly-OH as a new tool for studying innate immunity and potentially as a modulator of inflammatory processes.

References

-

Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519. [Link]

-

Raoof, M., et al. (2010). Mitochondrial peptides are potent immune activators that activate human neutrophils via formyl peptide receptors. The Journal of Immunology, 185(9), 5515-5520. [Link]

-

Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119-161. [Link]

-

Chiang, N., Serhan, C. N., & Dalli, J. (2020). The lipoxin receptor ALX/FPR2 and its ligands in health and disease. Expert Opinion on Therapeutic Targets, 24(8), 727-745. [Link]

-

Theles, S., et al. (2015). Formyl peptide receptor 2 governs leukocyte influx and resolution of inflammation during sterile peritonitis. The FASEB Journal, 29(11), 4648-4661. [Link]

Biological functions and significance of For-phe-gly-OH

An In-depth Technical Guide to the Biological Functions and Significance of N-Formylated Peptides

Introduction: Decoding a Primordial Danger Signal

In the intricate landscape of innate immunity, the ability to rapidly detect microbial invasion is paramount. The immune system has evolved a sophisticated set of surveillance tools known as Pattern Recognition Receptors (PRRs) that recognize conserved molecular structures unique to pathogens or damaged host cells.[1][2] Among the most potent of these signals are N-formylated peptides, which act as powerful chemoattractants for phagocytic leukocytes.[2][3] These peptides are characterized by an N-terminal methionine residue that is formylated, a hallmark of protein synthesis in prokaryotes (bacteria) and in prokaryote-derived organelles like mitochondria.[2][3] Consequently, their presence in the extracellular space serves as a definitive "danger signal," indicating either bacterial infection or significant host tissue injury.[2][3]

The query "For-phe-gly-OH" likely refers to an N-formylated dipeptide, N-Formyl-L-phenylalanyl-glycine . While the vast majority of research has centered on the archetypal N-formylated tripeptide, N-Formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) , the principles governing its biological activity apply broadly to this class of molecules.[1] The structure and sequence of the peptide dictate its affinity for specific receptors and the resulting cellular response. This guide will use fMLP as the primary exemplar to provide a comprehensive technical overview of the biological functions, signaling mechanisms, and clinical significance of N-formylated peptides, providing a foundational understanding applicable to variants such as For-phe-gly-OH.

The Formyl Peptide Receptor (FPR) Family: Gatekeepers of the Immune Response

N-formylated peptides exert their effects by binding to a specific subfamily of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[1][4] In humans, this family consists of three members, each with distinct ligand specificities and functional roles.[1][4]

| Receptor | Aliases | Primary Ligands | Key Characteristics & Roles |

| FPR1 | FPR, FMLP Receptor | High affinity for N-formyl peptides (e.g., fMLP).[5] | The prototypical receptor for bacterial peptides.[6] Primarily responsible for mediating potent pro-inflammatory and chemotactic responses in neutrophils and monocytes, driving the initial phase of host defense.[6] |

| FPR2 | ALX, FPRL1 | Highly promiscuous; binds a wide array of ligands including N-formyl peptides (lower affinity than FPR1), lipoxin A4 (LXA4), serum amyloid A, and Annexin A1.[5][7] | A dual-function receptor.[1] Depending on the ligand, it can mediate either pro-inflammatory or potent anti-inflammatory and pro-resolving signals, making it a key player in the transition from inflammation to tissue repair.[8] |

| FPR3 | FPRL2 | Ligand specificity is less well-characterized. Does not typically bind N-formyl peptides. | Expressed on monocytes and other immune cells.[1] Its precise function remains an area of active investigation, with some evidence suggesting a role as a "decoy" or modulatory receptor. |

Mechanism of Action: Translating Signal into Cellular Response

Upon ligand binding, FPRs undergo a conformational change that initiates a cascade of intracellular signaling events, transduced primarily through the heterotrimeric G-protein Gαi.[5] This activation leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, which then trigger multiple downstream effector pathways.[6][9]

Key Signaling Pathways Activated by FPRs:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration. DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC).[9]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B), leading to their activation. This pathway is crucial for cell survival, migration, and metabolism.[9]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gα subunit and other upstream signals can activate GTPases of the Ras superfamily, which in turn activates the MAPK cascades, including ERK1/2 and p38.[9] These pathways regulate gene transcription and are critical for cytokine production and cellular stress responses.

Core Biological Functions: Orchestrating the Innate Immune Attack

The activation of FPR signaling pathways culminates in a coordinated set of cellular functions designed to neutralize pathogens and clear cellular debris.

-

Chemotaxis: N-formylated peptides are among the most potent chemotactic agents known, creating a chemical gradient that guides neutrophils and other leukocytes from the bloodstream to the site of infection or injury.[6] This directed migration is a foundational step of the inflammatory response.

-

Superoxide Production (Respiratory Burst): Upon arrival, phagocytes are stimulated to assemble the NADPH oxidase enzyme complex on their membranes.[6] This complex generates a massive amount of superoxide anions (O₂⁻) and other reactive oxygen species (ROS) in a process known as the respiratory burst. These ROS are highly microbicidal, killing engulfed bacteria within the phagosome.

-

Degranulation: Activated neutrophils release the contents of their intracellular granules, which are laden with proteases (e.g., elastase), antimicrobial proteins (e.g., myeloperoxidase), and other enzymes that degrade microbial components and extracellular matrix, further contributing to pathogen clearance.[6]

-

Phagocytosis: FPR activation enhances the ability of leukocytes to engulf bacteria and cellular debris, a critical process for clearing an infection.

Clinical Significance and Therapeutic Potential

The central role of the FPR signaling axis in host defense makes it a critical pathway in numerous disease states and a compelling target for therapeutic intervention.

-

Infectious Diseases: The FPR system is a cornerstone of the innate immune response to bacterial infections. The ability of immune cells to sense N-formylated peptides is essential for recruiting neutrophils to control and eradicate invading bacteria.[3]

-

Inflammatory Disorders: While essential for acute defense, dysregulated or chronic FPR activation can contribute to tissue damage in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and ischemia-reperfusion injury.[1][5]

-

Cancer: FPRs are expressed on various cancer cells and can influence tumor progression, migration, and the tumor microenvironment, making them a complex target in oncology.[3]

-

Drug Development: The dual pro- and anti-inflammatory roles of the FPR family, particularly FPR2/ALX, have made these receptors attractive targets for drug development.[5][10]

-

FPR Agonists: Selective FPR2/ALX agonists are being investigated for their potential to promote the resolution of inflammation and accelerate tissue healing.[10]

-

FPR Antagonists: Molecules that block FPR1 could be beneficial in mitigating the excessive neutrophil-driven tissue damage seen in certain chronic inflammatory diseases.[11]

-

Experimental Methodologies

Studying the effects of N-formylated peptides like For-phe-gly-OH or fMLP requires robust and quantifiable in vitro assays. Below are protocols for two fundamental functional assays.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils toward a chemoattractant.

Protocol:

-

Neutrophil Isolation: Isolate primary human neutrophils from healthy donor blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Keep cells on ice.

-

Cell Preparation: Resuspend isolated neutrophils in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.

-

Chamber Setup: Add the chemoattractant (e.g., fMLP, serially diluted from 1 pM to 100 nM) or control buffer to the lower wells of a Boyden chamber or 24-well plate.[12][13]

-

Assembly: Place the porous membrane inserts (typically 3-5 µm pore size for neutrophils) over the lower wells.[13]

-

Cell Seeding: Add 100-200 µL of the neutrophil suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-120 minutes to allow for cell migration.

-

Quantification: Remove the inserts. Quantify the number of cells that have migrated into the lower chamber. This can be done by:

-

Microscopic Counting: Staining the cells and counting them using a hemocytometer.

-

Lysis and Detection: Lysing the migrated cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[14]

-

ATP Measurement: Using a luminescent assay to measure ATP content (e.g., CellTiter-Glo®), which correlates with cell number.[15]

-

-

Analysis: Calculate the Migration Index (MI) by dividing the number of cells that migrated toward the chemoattractant by the number that migrated toward the control buffer.

Superoxide Production Assay (Cytochrome c Reduction)

This photometric assay measures the amount of superoxide anion released from activated neutrophils.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: HBSS with Ca²⁺ and Mg²⁺.

-

Cytochrome c Solution: Prepare a working solution of cytochrome c (from bovine heart) in assay buffer (e.g., 100-200 µM).[16]

-

Stimulant: Prepare a working solution of fMLP (e.g., 100 nM to 1 µM).[16]

-

Control: Superoxide Dismutase (SOD) solution to quench superoxide in control wells.

-

-

Assay Setup (96-well plate):

-

Add 50 µL of neutrophil suspension (1-2 x 10⁶ cells/mL) to each well.

-

To each well, add 50 µL of the cytochrome c solution.

-

To control wells, add a small volume of SOD. To test wells, add an equal volume of buffer.

-

-

Incubation: Pre-warm the plate at 37°C for 5-10 minutes.

-

Stimulation: Add 10-20 µL of fMLP or control buffer to the appropriate wells to initiate the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 550 nm over time (kinetically for 15-60 minutes) or as a single endpoint reading.[16][17]

-

Calculation: The amount of superoxide produced is calculated based on the SOD-inhibitable reduction of cytochrome c, using the extinction coefficient for reduced cytochrome c (ε = 21.1 mM⁻¹cm⁻¹).

Quantitative Data Summary

The potency and efficacy of N-formylated peptides are determined by their affinity for the FPRs and the concentration required to elicit a half-maximal cellular response (EC₅₀).

| Ligand | Receptor | Parameter | Value | Cell Type / System |

| fMLP | FPR1 | Kd (Binding Affinity) | ~1 nM | Human Neutrophils |

| fMLP | FPR2/ALX | Kd (Binding Affinity) | ~430 nM | Human Neutrophils |

| fMLP | FPR1 | EC₅₀ (CD11b Upregulation) | 5 nM | Human Neutrophils (Whole Blood)[18] |

| fMLP | FPR1 | EC₅₀ (CD62L Shedding) | 8 nM | Human Neutrophils (Whole Blood)[18] |

| fMLP | FPR1 | EC₅₀ (ROS Production) | 50 nM | Human Neutrophils (Whole Blood)[18] |

| fMLP | Mouse FPR2 | EC₅₀ (Calcium Flux) | ~5.3 µM | Transfected HEK 293 Cells[19] |

Note: Kd and EC₅₀ values can vary depending on the specific assay conditions, cell type, and temperature.

Synthesis of N-Formylated Peptides

N-formylated peptides for research use are typically produced by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The formylation step is performed last, after the full peptide chain has been assembled on the resin support.

General Synthesis Steps:

-

Peptide Assembly: The peptide (e.g., Phe-Gly) is assembled on a solid support resin using standard Fmoc-SPPS protocols.

-

Final Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminal amino acid (Phenylalanine in this case) using a piperidine solution.[20][21]

-

On-Resin Formylation: A formylating agent is added to the peptidyl-resin. A common method involves pre-activating formic acid with a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive mixed anhydride.[20][21] This reagent then reacts with the free N-terminal amine of the peptide.

-

Cleavage and Deprotection: The N-formylated peptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[20][21]

-

Purification: The crude peptide is purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Directions

N-formylated peptides, typified by fMLP, represent a fundamental class of molecules at the intersection of microbiology and immunology. Their recognition by the Formyl Peptide Receptor family triggers a potent cascade of events that are critical for the innate immune system's first-line defense against bacterial infection and its response to tissue injury. The ability of the FPR system to mediate both the initiation and resolution of inflammation underscores its importance in maintaining immune homeostasis. For researchers and drug development professionals, understanding the nuanced signaling, diverse functions, and pathological implications of this pathway is crucial. Future research will continue to unravel the complex roles of each FPR member, identify novel endogenous and exogenous ligands, and develop selective agonists and antagonists that can precisely manipulate this powerful system for therapeutic benefit in infectious, inflammatory, and oncological diseases.

References

-

Prevete, N., et al. (2015). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Cellular and Infection Microbiology. [Link]

-

Petri, B., & Sanz, M. J. (2018). Schematic representation of signaling pathways activated by Formyl Peptide Receptor 1. ResearchGate. [Link]

-

Tornesello, A. L., et al. (2016). Synthesis of N-formylated peptide. ResearchGate. [Link]

-

Gavins, F. N. (2010). Are formyl peptide receptors novel targets for therapeutic intervention in ischaemia–reperfusion injury?. British Journal of Pharmacology. [Link]

-

He, H. Q., & Ye, R. D. (2017). New development in studies of formyl-peptide receptors: critical roles in host defense. Journal of Leukocyte Biology. [Link]

-

Behrendt, B. K., et al. (2023). Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples. Journal of Immunological Methods. [Link]

-

Wikipedia contributors. (n.d.). Formyl peptide receptor. Wikipedia. [Link]

-

Yost, C. C., et al. (2010). Measurement of Oxidative Burst in Neutrophils. Current Protocols in Immunology. [Link]

-

Tornesello, A. L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. [Link]

-

Sforza, F., et al. (2021). The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model. International Journal of Molecular Sciences. [Link]

-

Tornesello, A. L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]

-

Whyte, J., et al. (2021). Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation. Theranostics. [Link]

-

Ye, R. D., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. [Link]

-

Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. [Link]

-

Kokollari, A., et al. (2023). Fast On-Resin N-Formylation of Peptides. ChemistryViews. [Link]

-

Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. ResearchGate. [Link]

-

Terry, C., et al. (1999). Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. British Journal of Pharmacology. [Link]

-

Zhu, Y., et al. (2022). Schematic diagram illustrating inflammatory signaling pathways of FPRs. ResearchGate. [Link]

-

Qin, H., et al. (2024). The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. European Journal of Medicinal Chemistry. [Link]

-

Dahlgren, C., et al. (2016). Schematic drawing of the FPR and FPRL1 in different stages of activation. ResearchGate. [Link]

-

Forsman, H., & Dahlgren, C. (2020). Diagram of formyl peptide receptor 1 (FPR1) and formyl peptide receptor 2 (FPR2) cross‐talk with GPR84. ResearchGate. [Link]

-

Khan, A., & Kumar, S. (2021). A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols. [Link]

-

Orth, J., et al. (2013). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology. [Link]

-

Jie, Z., et al. (2017). Chemotaxis assay. Bio-protocol. [Link]

-

He, R., et al. (2000). N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes. The Journal of Experimental Medicine. [Link]

-

Charles River Laboratories. (n.d.). Immunology - Chemotaxis Assay Neutrophils. Charles River Laboratories. [Link]

-

Karlsson, A., et al. (1999). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Immunology. [Link]

-

Boyum, A., et al. (1991). A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase. Journal of Immunological Methods. [Link]

-

Spisani, S., et al. (1993). New Chemotactic Peptide Analogs With High Biological Activity for Human Neutrophils. Peptide Research. [Link]

-

Sjögren, F., & Dahlgren, C. (1995). Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates. Journal of Immunological Methods. [Link]

-

Nanamori, M., et al. (2004). Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. Journal of Biological Chemistry. [Link]

-

DeChatelet, L. R., & Shirley, P. S. (2013). Quantification of superoxide produced by neutrophils in the cytochrome c reduction assay?. ResearchGate. [Link]

-

Ye, R. D., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. National Institutes of Health. [Link]

-

de la Fuente-Salcido, N. M., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Molecules. [Link]

-

Paape, M. J., et al. (2006). Cytochrome c reduction assay for the measurement of extracellular reactive oxygen species (ROS). ResearchGate. [Link]

-

Mueller, H., et al. (1991). Regulation of formyl peptide receptor binding to rabbit neutrophil plasma membranes. The Journal of Biological Chemistry. [Link]

-

Fällman, M., et al. (1989). A time-course study on superoxide generation and protein kinase C activation in human neutrophils. Biochimica et Biophysica Acta. [Link]

-

Wikipedia contributors. (n.d.). Formyl peptide receptor 1. Wikipedia. [Link]

-

QIAGEN. (n.d.). fMLP Signaling in Neutrophils. QIAGEN GeneGlobe. [Link]

-

Quehenberger, O., et al. (1993). Structural and functional characterization of the human formyl peptide receptor ligand-binding region. The Journal of Biological Chemistry. [Link]

-

Müller, M., & Kallscheuer, N. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]

-

Human Metabolome Database. (2020). Showing metabocard for Phenylalanylglycine (HMDB0028995). Human Metabolome Database. [Link]

-

Yuli, I., & Snyderman, R. (1986). Extensive Hydrolysis of N-formyl-L-methionyl-L-leucyl-L-[3H] Phenylalanine by Human Polymorphonuclear Leukocytes. The Journal of Biological Chemistry. [Link]

Sources

- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 2. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 5. Are formyl peptide receptors novel targets for therapeutic intervention in ischaemia–reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition [mdpi.com]

- 12. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 16. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Formyl-L-phenylalanylglycine (For-phe-gly-OH): Synthesis, History, and Biological Context

This guide provides a comprehensive technical overview of N-Formyl-L-phenylalanylglycine (For-phe-gly-OH), a synthetic dipeptide with potential significance in immunological research and drug development. The content herein is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, from the historical context of its constituent chemical moieties to its synthesis and potential biological applications.

Part 1: The Genesis of For-phe-gly-OH - A Convergence of Chemical and Biological Discoveries

The story of N-Formyl-L-phenylalanylglycine is not one of a singular, celebrated discovery. Instead, its existence and relevance are born from the confluence of two major streams of scientific advancement: the art of chemical peptide synthesis and the elucidation of the innate immune system's surveillance mechanisms.

The Dawn of Synthetic Peptides: The Merrifield Revolution

The ability to chemically construct peptides of a defined sequence is a cornerstone of modern biochemistry and pharmacology. Before the mid-20th century, peptide synthesis was a laborious, solution-phase process with low yields. This landscape was dramatically reshaped by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in 1963, a paradigm shift that earned him the Nobel Prize in Chemistry.[1][2][3] SPPS anchored the growing peptide chain to an insoluble resin, simplifying the purification process to mere washing and filtration, thereby enabling the efficient and automated synthesis of complex peptides.[1][3][4] This innovation paved the way for the routine synthesis of novel peptide structures like For-phe-gly-OH.

The Immunological Significance of the N-Formyl Group

The N-formyl group, a simple chemical modification, holds profound biological importance. In the 1960s, it was discovered that bacteria initiate protein synthesis using N-formylmethionine (fMet).[5] This is in stark contrast to eukaryotic cytosolic protein synthesis, which begins with methionine.[6][7] This fundamental difference means that N-formylated peptides are unique to prokaryotes and mitochondria (which are of bacterial origin).[5][8]

In 1975, a seminal discovery revealed that N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for leukocytes, including neutrophils and macrophages.[9][10][11] These peptides act as pathogen-associated molecular patterns (PAMPs), signaling the presence of bacterial infection or tissue damage and recruiting immune cells to the site.[12][13] This is mediated by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[13][14][15] The discovery of this signaling pathway established N-formylated peptides as a critical area of research in immunology and inflammation.

For-phe-gly-OH, as an N-formylated dipeptide, thus stands at the intersection of these two fields. It is a product of advanced synthetic chemistry, with its biological relevance deeply rooted in the principles of innate immunity. While not as extensively studied as fMLP, its structure suggests potential as a modulator of the immune response, a research tool to probe FPR activity, or a building block for more complex bioactive peptides.

Part 2: Chemical Properties and Synthesis of For-phe-gly-OH

Table 1: Physicochemical Properties of N-Formyl-L-phenylalanylglycine

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₄ | Calculated |

| Molecular Weight | 250.25 g/mol | Calculated |

| IUPAC Name | 2-((S)-2-formamido-3-phenylpropanamido)acetic acid | Nomenclature |

| Structure | See Figure 1 | - |

Figure 1: Chemical Structure of N-Formyl-L-phenylalanylglycine (For-phe-gly-OH)

Caption: Structure of For-phe-gly-OH showing the N-terminal formyl group.

Synthetic Strategy: A Step-by-Step Protocol

The synthesis of For-phe-gly-OH is most efficiently achieved through a solution-phase coupling of N-formyl-L-phenylalanine and a glycine ester, followed by saponification. This approach avoids the complexities of solid-phase synthesis for a simple dipeptide.

Experimental Protocol: Synthesis of N-Formyl-L-phenylalanylglycine

Step 1: Synthesis of N-Formyl-L-phenylalanine [16]

-

Reaction Setup: Suspend L-phenylalanine in formamide in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the slurry under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and precipitate the product by adding it to ice-water.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure N-formyl-L-phenylalanine.

Step 2: Peptide Coupling to form N-Formyl-L-phenylalanylglycine Ethyl Ester [17]

-

Activation: Dissolve N-formyl-L-phenylalanine (1 equivalent) in a suitable aprotic solvent such as Dioxane or N,N-Dimethylformamide (DMF). Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activator such as N-Hydroxysuccinimide (NHS) (1.1 equivalents). Stir at 0°C for 30 minutes to form the activated ester.

-

Coupling: To the activated mixture, add Glycine ethyl ester hydrochloride (1.2 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the hydrochloride salt.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Workup: Filter off the urea byproduct (if DCC is used). Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography on silica gel.

Step 3: Saponification to N-Formyl-L-phenylalanylglycine

-

Hydrolysis: Dissolve the purified N-Formyl-L-phenylalanylglycine ethyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add Lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature. Monitor the reaction by TLC until all the starting ester is consumed.

-